molecular formula C9H5N3O4 B3429239 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-78-4

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B3429239
CAS No.: 73217-78-4
M. Wt: 219.15 g/mol
InChI Key: NUBDABBFPSPVHP-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole-5-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring, which can exhibit fluorescence.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, given the biological activity of oxadiazole derivatives.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-triazole-5-carbaldehyde: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-(4-Nitrophenyl)-1,2,4-thiadiazole-5-carbaldehyde: Contains a thiadiazole ring, which can impart different chemical and biological properties.

    3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.

Uniqueness: 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde functional group, which allows for diverse chemical reactivity and potential applications. The oxadiazole ring also contributes to its stability and electronic properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O4/c13-5-8-10-9(11-16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDABBFPSPVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225830
Record name 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-78-4
Record name 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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